molecular formula C19H24N4O2 B10993986 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide

Cat. No.: B10993986
M. Wt: 340.4 g/mol
InChI Key: PTZUBFKSBOFTRK-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a benzamide derivative featuring a pyrimidine ring substituted with methyl groups at positions 4 and 6, linked via an amino group to the benzamide core. The N-substituent is a tetrahydro-2H-pyran-4-ylmethyl group, which introduces a six-membered oxygen-containing ring.

Properties

Molecular Formula

C19H24N4O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(oxan-4-ylmethyl)benzamide

InChI

InChI=1S/C19H24N4O2/c1-13-11-14(2)22-19(21-13)23-17-5-3-16(4-6-17)18(24)20-12-15-7-9-25-10-8-15/h3-6,11,15H,7-10,12H2,1-2H3,(H,20,24)(H,21,22,23)

InChI Key

PTZUBFKSBOFTRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC3CCOCC3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For instance, it could bind to a kinase enzyme, blocking its activity and thereby affecting signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogs with shared motifs:

Compound Name Molecular Formula Key Structural Features Reported Applications
Target Compound C₁₉H₂₃N₃O₂ 4,6-Dimethylpyrimidin-2-ylamino, tetrahydro-2H-pyran-4-ylmethyl Not explicitly stated (potential intermediate/drug candidate)
4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide C₂₆H₃₁N₃O₃ 4-Methoxyphenyl-substituted pyranylmethyl group Structural analog with enhanced lipophilicity
Venetoclax (BCL-2 inhibitor) C₄₅H₅₀ClN₇O₇S Sulfonyl, nitro, tetrahydro-2H-pyran-4-ylmethyl, and pyrrolopyridine groups FDA-approved anticancer drug
3-Cyano-N-[2-(dimethylamino)ethyl]-N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]benzamide C₂₃H₃₀N₆O Cyano group, piperidinyl-pyrimidine, dimethylaminoethyl chain Potential kinase or receptor modulator

Key Observations :

  • Substituent Effects : The target compound’s tetrahydro-2H-pyran group may improve solubility compared to the 4-methoxyphenyl analog in , which likely increases hydrophobicity .
  • Bioactivity : Venetoclax’s complex structure (e.g., sulfonyl and nitro groups) enhances target specificity for BCL-2, a feature absent in the simpler target compound .
  • Linkage Variations: The acetamide derivative in uses a sulfanyl bridge (C–S–C) instead of an amino group (C–NH–C), which may alter electronic properties and binding kinetics .
Physicochemical Properties

    Biological Activity

    The compound 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of the compound features a pyrimidine ring substituted with a tetrahydro-pyran moiety and a benzamide group. The molecular formula is C18H24N4OC_{18}H_{24}N_4O, and its molecular weight is approximately 320.41 g/mol.

    PropertyValue
    Molecular FormulaC18H24N4O
    Molecular Weight320.41 g/mol
    Melting PointNot specified
    SolubilityNot specified

    Anticancer Activity

    Research indicates that compounds containing the pyrimidine moiety possess significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. The inhibition of ALK5 (activin-like kinase 5), a receptor involved in TGF-β signaling, has been particularly noted for its role in cancer progression .

    Antimicrobial Properties

    The biological evaluation of similar pyrimidine derivatives has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to the structural features of the compounds, which enhance their interaction with bacterial cell membranes .

    The mechanism of action for the biological activity of This compound is thought to involve:

    • Inhibition of Enzyme Activity : Compounds may act as enzyme inhibitors, disrupting metabolic pathways essential for cell survival.
    • Modulation of Signaling Pathways : By interfering with key signaling pathways like TGF-β, these compounds can alter cellular responses to growth factors.
    • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through various apoptotic pathways.

    Case Studies

    • Study on Antitumor Efficacy : A recent study evaluated the efficacy of a related compound in inhibiting tumor growth in xenograft models. The compound showed significant tumor growth inhibition at doses as low as 30 mg/kg without notable toxicity, suggesting a favorable therapeutic index .
    • Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of pyrimidine derivatives, where compounds were tested against standard bacterial strains. Results indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values comparable to established antibiotics .

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